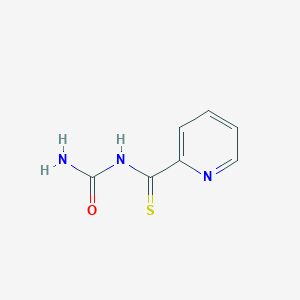
N-Carbamoylpyridine-2-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-カルバモイルピリジン-2-カルボチオアミドは、その構造内に窒素原子と硫黄原子を両方とも含むヘテロ環式化合物です。この化合物は、医薬品化学、材料科学、産業化学など、さまざまな分野における潜在的な用途により、非常に注目されています。カルバモイル基とカルボチオアミド基の両方が存在することで、この分子に独自の化学的特性が付与され、科学研究にとって貴重な対象となっています。
準備方法
合成経路および反応条件
N-カルバモイルピリジン-2-カルボチオアミドの合成は、通常、制御された条件下でピリジン-2-カルボン酸とチオカルバモイルクロリドを反応させることから始まります。この反応は通常、反応中に生成される塩酸を中和するために、トリエチルアミンなどの塩基の存在下で行われます。その後、反応混合物を加熱して、目的の生成物の生成を促進します。
工業生産方法
工業規模では、N-カルバモイルピリジン-2-カルボチオアミドの生産は、連続フロープロセスによって実現できます。この方法には、温度、圧力、反応物の濃度などの反応条件を正確に制御できる自動反応器を使用します。連続フロープロセスは、生産の効率とスケーラビリティを高め、大規模製造に適しています。
化学反応の分析
反応の種類
N-カルバモイルピリジン-2-カルボチオアミドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、スルホキシドおよびスルホンを形成するように酸化することができます。
還元: 還元反応は、カルボチオアミド基をチオールまたはチオエーテルに変換することができます。
置換: この化合物は、求核置換反応に関与することができます。この反応では、カルバモイル基またはカルボチオアミド基が他の官能基に置き換えられます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミン、アルコール、チオールなどの求核剤は、置換反応に使用することができます。
生成される主な生成物
酸化: スルホキシドおよびスルホン。
還元: チオールおよびチオエーテル。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
科学研究への応用
N-カルバモイルピリジン-2-カルボチオアミドは、科学研究で幅広い用途があります。
化学: より複雑なヘテロ環式化合物を合成するためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌および抗真菌特性を示し、新規抗生物質の開発のための候補となっています。
医学: 研究によると、この化合物の誘導体は、潜在的な抗癌および抗炎症作用があります。
産業: 特殊化学品の製造や、先端材料の合成のための前駆体として使用されています。
科学的研究の応用
N-Carbamoylpyridine-2-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Medicine: Research has shown that derivatives of this compound have potential anticancer and anti-inflammatory activities.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用機序
N-カルバモイルピリジン-2-カルボチオアミドの作用機序は、さまざまな分子標的との相互作用に関与しています。この化合物は、活性部位に結合することで特定の酵素の活性を阻害し、基質が酵素にアクセスするのを阻止します。この阻害は、必須の生化学的経路の破壊につながり、抗菌または抗癌効果をもたらします。関与する正確な分子標的と経路は、特定の用途と使用される化合物の誘導体によって異なります。
類似の化合物との比較
類似の化合物
ピリジン-2-カルボチオアミド: カルバモイル基がなく、化学反応の汎用性が低くなっています。
N-カルバモイルピリジン-2-カルボキサミド: カルボチオアミド基の代わりにカルボキサミド基を含み、異なる化学的特性と反応性を示します。
チオセミカルバジド: 類似のチオカルバモイル基を含みますが、ピリジン環がなく、生物学的活性も異なります。
独自性
N-カルバモイルピリジン-2-カルボチオアミドは、単一の分子内にカルバモイル基とカルボチオアミド基の両方が存在することで、ユニークです。この二重官能性は、類似の化合物と比較して、より幅広い化学反応と用途を可能にします。さらに、ピリジン環は、化合物の安定性と反応性を高め、さまざまな科学研究分野における貴重なツールとなっています。
類似化合物との比較
Similar Compounds
Pyridine-2-carbothioamide: Lacks the carbamoyl group, making it less versatile in chemical reactions.
N-Carbamoylpyridine-2-carboxamide: Contains a carboxamide group instead of a carbothioamide group, leading to different chemical properties and reactivity.
Thiosemicarbazide: Contains a similar thiocarbamoyl group but lacks the pyridine ring, resulting in different biological activities.
Uniqueness
N-Carbamoylpyridine-2-carbothioamide is unique due to the presence of both carbamoyl and carbothioamide functional groups within a single molecule. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds. Additionally, the pyridine ring enhances the compound’s stability and reactivity, making it a valuable tool in various scientific research fields.
特性
CAS番号 |
885053-30-5 |
|---|---|
分子式 |
C7H7N3OS |
分子量 |
181.22 g/mol |
IUPAC名 |
pyridine-2-carbothioylurea |
InChI |
InChI=1S/C7H7N3OS/c8-7(11)10-6(12)5-3-1-2-4-9-5/h1-4H,(H3,8,10,11,12) |
InChIキー |
GOFMUEXWCDNEEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C(=S)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


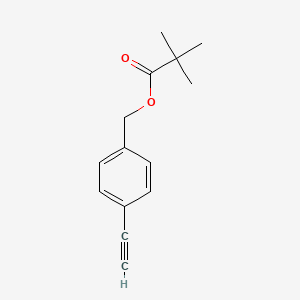

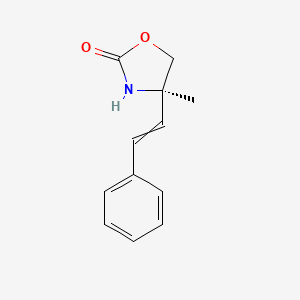

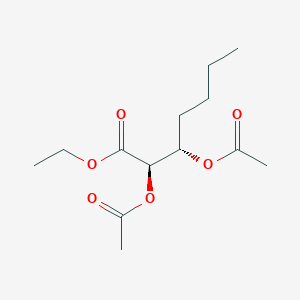

![Spiro[pyrrolidine-3,9'-[9H]xanthene], 1-butyl-](/img/structure/B12603369.png)
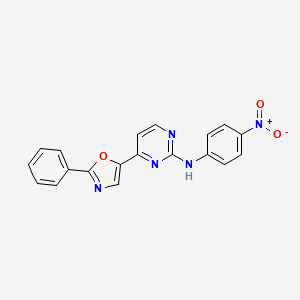
propanedinitrile](/img/structure/B12603381.png)
propanedinitrile](/img/structure/B12603389.png)
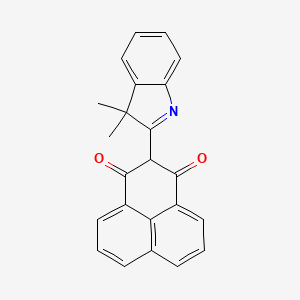
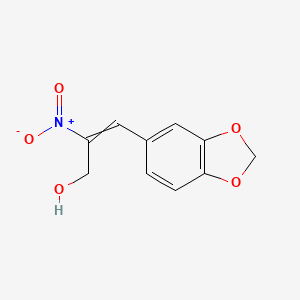
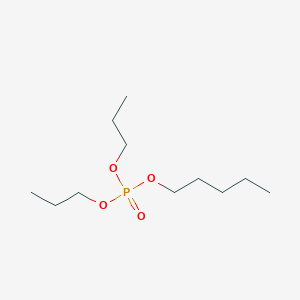
![(E)-4-hydroxy-3-[(4-methoxyphenyl)methyliminomethyl]pent-3-en-2-one](/img/structure/B12603417.png)
